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molecular formula C8H9ClN2O2 B1599826 2-Chloro-N-methoxy-N-methylnicotinamide CAS No. 488149-34-4

2-Chloro-N-methoxy-N-methylnicotinamide

Cat. No. B1599826
M. Wt: 200.62 g/mol
InChI Key: KGZJITSOJPZKSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09029388B2

Procedure details

2-Chloropyridine-3-carboxylic acid (13 g), N,O-dimethylhydroxylamine hydrochloride (8.85 g), HOBt (5.57 g), EDCI (15.37 g) and triethylamine (34.5 ml) were dissolved in DMF (150 ml), and the mixture was stirred at room temperature overnight. The reaction mixture was diluted with saturated aqueous sodium hydrogen carbonate solution, and extracted with ethyl acetate. The organic layer was washed successively with water and saturated brine, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by basic silica gel column chromatography (hexane/ethyl acetate) to give the title compound (10.5 g).
Quantity
13 g
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
8.85 g
Type
reactant
Reaction Step One
Name
Quantity
5.57 g
Type
reactant
Reaction Step One
Name
Quantity
15.37 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
34.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([C:8]([OH:10])=O)=[CH:6][CH:5]=[CH:4][N:3]=1.Cl.[CH3:12][NH:13][O:14][CH3:15].C1C=CC2N(O)N=NC=2C=1.CCN=C=NCCCN(C)C>CN(C=O)C.C(=O)([O-])O.[Na+].C(N(CC)CC)C>[Cl:1][C:2]1[C:7]([C:8]([N:13]([O:14][CH3:15])[CH3:12])=[O:10])=[CH:6][CH:5]=[CH:4][N:3]=1 |f:1.2,6.7|

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
ClC1=NC=CC=C1C(=O)O
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
8.85 g
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
5.57 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
15.37 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
34.5 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed successively with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by basic silica gel column chromatography (hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=NC=CC=C1C(=O)N(C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 10.5 g
YIELD: CALCULATEDPERCENTYIELD 63.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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